synthesis and characterization of Teneligliptin-d8 Carboxylic Acid
synthesis and characterization of Teneligliptin-d8 Carboxylic Acid
An In-Depth Technical Guide to the Synthesis and Characterization of Teneligliptin-d8 Carboxylic Acid
Introduction
Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] Isotopically labeled internal standards are crucial for the accurate quantification of drugs and their metabolites in biological matrices during pharmacokinetic and metabolic studies. Teneligliptin-d8 Carboxylic Acid is a deuterated analog of a known Teneligliptin impurity and metabolite, often referred to as Teneligliptin Impurity E.[2][3] This guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of Teneligliptin-d8 Carboxylic Acid, intended for researchers, scientists, and professionals in drug development.
Synthesis of Teneligliptin-d8 Carboxylic Acid
The synthesis of Teneligliptin-d8 Carboxylic Acid can be achieved through a multi-step process involving the preparation of key deuterated and non-deuterated intermediates, followed by their coupling and final deprotection. The proposed synthetic pathway is outlined below.
Caption: Proposed synthetic pathway for Teneligliptin-d8 Carboxylic Acid.
Experimental Protocols
Step 1: Synthesis of Piperazine-d8
A common method for deuteration involves the reduction of a suitable precursor with a deuterium source. For example, piperazine-2,3,5,6-tetraone can be reduced with lithium aluminum deuteride (LiAlD4) in an appropriate solvent like tetrahydrofuran (THF) to yield piperazine-d8.
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Protocol: To a stirred suspension of LiAlD4 in anhydrous THF at 0°C, a solution of piperazine-2,3,5,6-tetraone in THF is added dropwise. The reaction mixture is then refluxed for 24 hours. After cooling, the reaction is quenched by the sequential addition of D2O and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield piperazine-d8.
Step 2: Synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine-d8
This intermediate is synthesized by the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with piperazine-d8.
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Protocol: A mixture of 5-chloro-3-methyl-1-phenyl-1H-pyrazole, piperazine-d8, and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) is heated at 120-130°C for 15 hours. After cooling, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give the crude product, which is then purified by column chromatography.
Step 3: Synthesis of N-Boc-(2S,4S)-4-aminopyrrolidine-2-carboxylic acid methyl ester
This chiral intermediate can be prepared from trans-4-hydroxy-L-proline through a series of protection, activation, substitution, and deprotection steps.
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Protocol: (Details are based on established procedures for similar transformations)
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Protection of the amine and carboxylic acid groups of trans-4-hydroxy-L-proline.
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Activation of the hydroxyl group (e.g., mesylation or tosylation).
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Nucleophilic substitution with an azide source (e.g., sodium azide) to introduce the nitrogen functionality with inversion of stereochemistry.
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Reduction of the azide to an amine.
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Selective deprotection and re-protection to yield the desired intermediate.
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Step 4: Synthesis of Teneligliptin-d8 Carboxylic Acid
The final steps involve the coupling of the pyrazole-piperazine-d8 intermediate with the pyrrolidine intermediate, followed by hydrolysis of the ester and deprotection of the Boc group.
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Protocol:
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Reductive Amination: The piperazine-d8 intermediate is reacted with a suitable 4-oxo-pyrrolidine derivative (obtainable from the product of Step 3) in the presence of a reducing agent like sodium triacetoxyborohydride.
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Hydrolysis and Deprotection: The resulting N-Boc protected ester is then subjected to basic hydrolysis (e.g., with lithium hydroxide) to cleave the methyl ester, followed by acidic treatment (e.g., with trifluoroacetic acid or HCl) to remove the Boc protecting group, yielding the final product, Teneligliptin-d8 Carboxylic Acid. The product is then purified by preparative HPLC.
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Characterization
The structural confirmation and purity assessment of the synthesized Teneligliptin-d8 Carboxylic Acid are performed using a combination of spectroscopic and chromatographic techniques.
Caption: Analytical workflow for the characterization of Teneligliptin-d8 Carboxylic Acid.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of the final compound.
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Protocol:
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Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~4.6).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 246 nm.[4]
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Expected Outcome: A single major peak corresponding to Teneligliptin-d8 Carboxylic Acid.
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Mass Spectrometry (MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to confirm the molecular weight and fragmentation pattern.
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Protocol:
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Analysis: Full scan for the parent ion and product ion scan for fragmentation analysis.
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Expected m/z: The protonated molecule [M+H]+ is expected at m/z corresponding to the molecular formula C19H17D8N5O2. The exact mass would be approximately 364.3 g/mol .
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Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectra are recorded to confirm the chemical structure. The absence of signals in the 1H NMR spectrum at positions corresponding to the deuterated piperazine ring is a key confirmation of successful deuteration.
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Protocol:
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Solvent: DMSO-d6 or CDCl3.
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Instrument: 400 MHz or higher NMR spectrometer.
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Expected Outcome: The spectra should be consistent with the structure of Teneligliptin Carboxylic Acid, with the notable absence of proton signals from the piperazine ring.
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Data Presentation
Table 1: Analytical Characterization Summary
| Parameter | Result | Method |
| Purity | >98% | HPLC |
| Molecular Formula | C19H17D8N5O2 | - |
| Molecular Weight | 363.48 g/mol | - |
| [M+H]+ | ~364.3 m/z | LC-MS/MS |
| Appearance | White to off-white solid | Visual |
Table 2: Representative NMR Data (Predicted)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Pyrazole-CH3 | ~2.2 | ~12.5 |
| Pyrrolidine CH | Multiple signals | Multiple signals |
| Pyrrolidine CH2 | Multiple signals | Multiple signals |
| Phenyl-H | ~7.3 - 7.8 | ~120 - 140 |
| Carboxyl-OH | ~12.0 (broad) | ~173.0 |
| Piperazine-d8 | No signal | Reduced intensity signals |
Metabolic Pathway of Teneligliptin
Understanding the metabolism of Teneligliptin is essential for interpreting in vivo studies where Teneligliptin-d8 Carboxylic Acid might be used. Teneligliptin is primarily metabolized by cytochrome P450 (CYP) 3A4 and flavin-containing monooxygenase 3 (FMO3).[5][6]
Caption: Metabolic pathways of Teneligliptin.
This technical guide provides a framework for the . The detailed protocols and expected data serve as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and pharmaceutical analysis.
References
- 1. CN110028496A - A kind of synthetic method of teneligliptin related impurities - Google Patents [patents.google.com]
- 2. The Unique Pharmacological and Pharmacokinetic Profile of Teneligliptin: Implications for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teneligliptin Impurity E | CAS No- 2407632-38-4 | Simson Pharma Limited [simsonpharma.com]
- 4. Catalytic asymmetric synthesis of enantioenriched α-deuterated pyrrolidine derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpscr.info [ijpscr.info]
